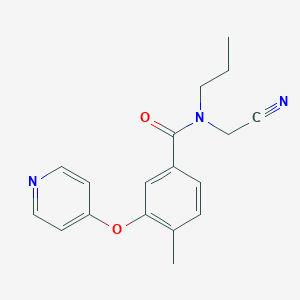
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of different starting materials such as esters, acids, and amines. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate diamine compound . These methods could potentially be adapted for the synthesis of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined by X-ray analysis , and the crystal structure of another benzamide derivative was determined, showing it belongs to the tetragonal system . These techniques could be used to analyze the molecular structure of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" once synthesized.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to the formation of 4H-pyrano[3,2-c]pyridines or benzylidenebis derivatives . The reactivity of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" could be explored in similar reactions to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and biotransformation, are crucial for their potential applications. For instance, N-(3-methylphenyl)-N'-cyanobenzamidine and its analogues were analyzed for their solubility, stability under physiological conditions, and biotransformation products after oral administration to rats . These properties are important for understanding the behavior of "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" in biological systems and could be studied using similar analytical techniques.
科学的研究の応用
Synthesis and Characterization of Novel Compounds
Thiourea-Catalyzed Asymmetric Michael Addition : Research on thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides showcases the development of methods that might be applicable in the synthesis of complex molecules including those similar to "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" for potential research applications (Inokuma, Hoashi, & Takemoto, 2006).
Coordination Chemistry with Palladium(II) : Studies on the coordination chemistry to palladium of pyridylbenzamidines highlight the versatility of nitrogen-containing ligands in forming complexes, which is relevant for understanding the chemical behavior and potential applications of pyridine-containing compounds like "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide" in catalysis or material science (Tognon et al., 2015).
Antimicrobial Activities and Chemical Synthesis
- N-Heterocyclic Carbene-Silver Complexes : The development of N-heterocyclic carbene-silver complexes from pyridine linked ligands showcases a new class of antibiotics, indicating that compounds with pyridine moieties, akin to "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide," could potentially be explored for their antimicrobial properties (Kascatan-Nebioglu et al., 2007).
Electrochemical Applications
- High Sensitive Biosensor Development : A study on the development of a high-sensitive biosensor based on modified carbon paste electrodes for the determination of glutathione and piroxicam opens the door to exploring compounds with similar structures, like "N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide," for biosensing applications, indicating the potential utility in analytical chemistry (Karimi-Maleh et al., 2014).
特性
IUPAC Name |
N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKWZFHQBWLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

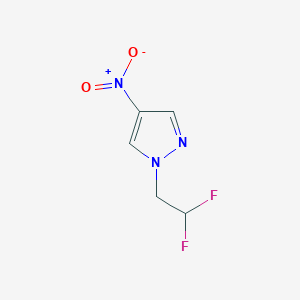

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
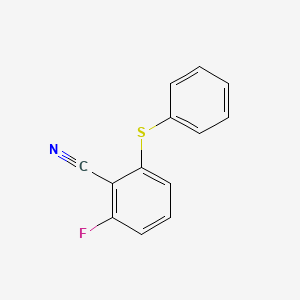
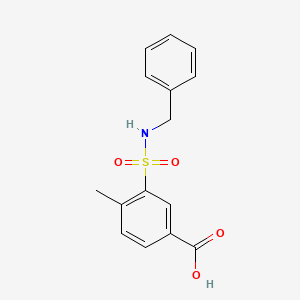
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
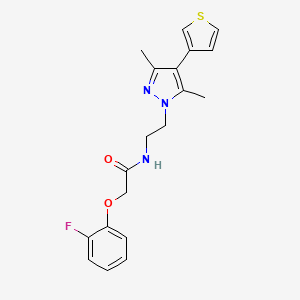
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)
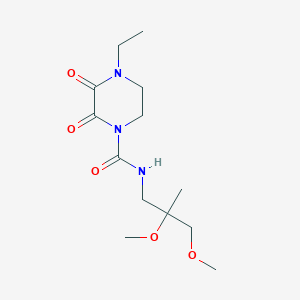
![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)